molecular formula C13H11F2NO B1328416 4-(3,4-Difluorophenoxy)-2-methylaniline CAS No. 946786-40-9

4-(3,4-Difluorophenoxy)-2-methylaniline

Cat. No.: B1328416
CAS No.: 946786-40-9
M. Wt: 235.23 g/mol
InChI Key: ZVTVNGHNOSFGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Difluorophenoxy)-2-methylaniline is an organic compound with the molecular formula C₁₂H₉NOF₂. It is characterized by the presence of a difluorophenoxy group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenoxy)-2-methylaniline typically involves the reaction of 3,4-difluorophenol with 2-methylaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the aniline nitrogen attacks the fluorinated aromatic ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenoxy)-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

4-(3,4-Difluorophenoxy)-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenoxy)-2-methylaniline involves its interaction with specific molecular targets. For instance, it may act as an antagonist or inhibitor of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. Studies have shown that derivatives of this compound can modulate biological activities by binding to specific proteins or interfering with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Difluorophenoxy)-2-methylaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective. For example, its difluorophenoxy group can enhance its binding affinity to certain biological targets, making it a more potent compound in medicinal chemistry .

Properties

IUPAC Name

4-(3,4-difluorophenoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-8-6-9(3-5-13(8)16)17-10-2-4-11(14)12(15)7-10/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTVNGHNOSFGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.